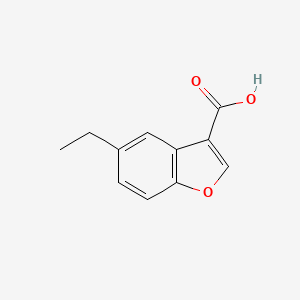

5-Ethyl-1-benzofuran-3-carboxylic acid

Overview

Description

5-Ethyl-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1539820-78-4 . It has a molecular weight of 190.2 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10O3/c1-2-7-3-4-10-8 (5-7)9 (6-14-10)11 (12)13/h3-6H,2H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis of Novel Compounds

- A study detailed a facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction, highlighting the compound's utility in creating new chemical entities with potential biological activities (Gao et al., 2011).

Coordination Chemistry

- Benzofuran derivatives have been used to synthesize coordination complexes with metals, demonstrating the compound's role in the development of materials with interesting thermal properties and potential applications in materials science (Mojumdar et al., 2009).

Antimicrobial Screening

- The synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates were explored, showing the compound's potential as a precursor for bioactive molecules with antimicrobial properties (Kumari et al., 2019).

Molecular Docking and Biological Activities

- Detailed computational studies on benzofuran-carboxylic acids derivatives provided insights into their structural, electronic, and vibrational properties, including investigations into their potential inhibitor effects against cancer and microbial diseases through molecular docking analysis (Sagaama et al., 2020).

Optical Properties

- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, incorporating benzofuran units, were studied for their optical nonlinearity, identifying potential candidates for optical limiting applications, indicating the compound's relevance in developing new materials for optical technologies (Chandrakantha et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 5-Ethyl-1-benzofuran-3-carboxylic acid were not found in the search results, benzofuran compounds in general have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities .

Result of Action

Some substituted benzofurans have been found to have dramatic anticancer activities .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Biochemical Analysis

Biochemical Properties

5-Ethyl-1-benzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . This interaction can lead to the modulation of various cellular processes, including cell growth and differentiation.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells . This suggests that this compound may have potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, the inhibition of Src kinase by this compound can result in the suppression of downstream signaling pathways that promote cell proliferation . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, can maintain their biological activity over extended periods under controlled conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-tumor activity, without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and organ damage. It is essential to determine the optimal dosage range for achieving the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. For example, benzofuran derivatives are known to undergo oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolic transformations can influence the biological activity and pharmacokinetics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells

Properties

IUPAC Name |

5-ethyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(6-14-10)11(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWMEWXSWLJESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)

![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)